4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom of the piperidine ring and a methoxyphenyl group attached to the carboxamide moiety.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperidine ring and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide can be used to study the interaction of small molecules with biological targets. Its structural features allow it to bind to various receptors and enzymes, making it useful in drug discovery and development.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases, including neurological disorders and inflammation.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of industrial products.
Mechanism of Action
Target of Action
The primary target of 4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the entry process of HIV-1 .
Mode of Action
The compound acts as a CCR5 antagonist , blocking the receptor and preventing HIV-1 from entering the cell . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
The blockade of the CCR5 receptor disrupts the normal function of the receptor, which is to facilitate the entry of HIV-1 into the cell . This disruption prevents HIV-1 from infecting the cell, thereby inhibiting the progression of the disease .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good absorption and distribution within the body
Result of Action
By blocking the CCR5 receptor, this compound prevents HIV-1 from entering and infecting cells . This can slow the progression of the disease and improve the patient’s health .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs in the system could potentially affect its action through drug-drug interactions Additionally, factors such as pH and temperature could potentially affect the stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of benzyl chloride with piperidine in the presence of a base such as triethylamine. The resulting benzylpiperidine is then reacted with 4-methoxybenzoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzyl group to a benzaldehyde or benzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group.
Major Products Formed:
Oxidation: Benzaldehyde or benzoic acid
Reduction: Piperidine amine
Substitution: Various substituted piperidines depending on the nucleophile used
Comparison with Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.
Piperidine Derivatives: Various piperidine derivatives used in pharmacological applications.
N-(4-Methylbenzoyl)-4-benzylpiperidine: Another piperidine derivative with potential medicinal applications.
Uniqueness: 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity
Properties
IUPAC Name |
4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)21-20(23)22-13-11-17(12-14-22)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZULPUROMPZMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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